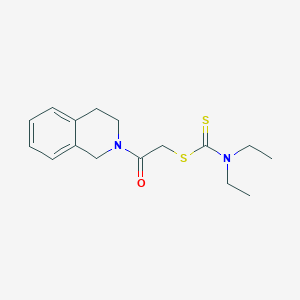![molecular formula C13H17N3O3S B3952608 3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3952608.png)
3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide
Vue d'ensemble
Description
3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide, also known as MNAT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MNAT belongs to the class of thioamides and has been shown to exhibit anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, this compound has been shown to protect against oxidative stress and inflammation-induced neurodegeneration in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide in lab experiments is its potential therapeutic properties in various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for 3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide research. One of the future directions is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Furthermore, future studies should investigate the safety and toxicity of this compound in animal models and human clinical trials.
Applications De Recherche Scientifique
3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, this compound has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-methyl-N-[(2-methyl-4-nitrophenyl)carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8(2)6-12(17)15-13(20)14-11-5-4-10(16(18)19)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H2,14,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNYRXQADVFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B3952528.png)
![N-(1-cyano-1-methylethyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952530.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3952538.png)
![5-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952544.png)
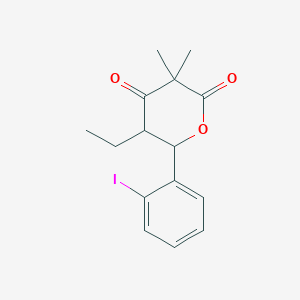
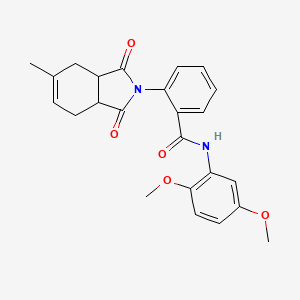
![ethyl 4-[(3,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3952559.png)

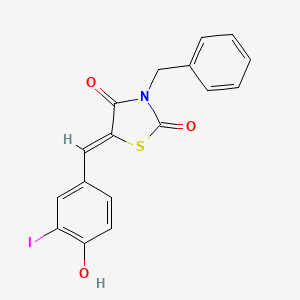
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952575.png)

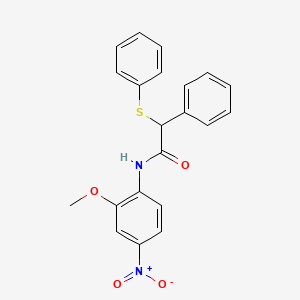
![ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3952606.png)
